molecular formula C10H20O B2623210 6-Methylnonan-2-one CAS No. 104092-42-4

6-Methylnonan-2-one

Cat. No.: B2623210
CAS No.: 104092-42-4
M. Wt: 156.269
InChI Key: HTQPOMZKAGSTQI-UHFFFAOYSA-N
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Description

6-Methylnonan-2-one is an organic compound classified as a methyl ketone. It is a derivative of nonane, where the methylene hydrogens at position 2 are replaced by an oxo group, and a methyl group is attached to the sixth carbon atom. This compound has the molecular formula C10H20O and is known for its distinct chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylnonan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 5-Nonen-2-one with a methylating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic hydrogenation of specific precursors, followed by purification steps to isolate the compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methylnonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

6-Methylnonan-2-one has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methylnonan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Nonan-2-one: A similar methyl ketone with a different substitution pattern.

    2-Methylheptan-4-one: Another methyl ketone with a different carbon chain length and substitution position.

    3-Methylhexan-2-one: A shorter-chain methyl ketone with a similar functional group.

Uniqueness: 6-Methylnonan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer carbon chain and specific methyl group position make it suitable for applications where other methyl ketones may not be as effective .

Properties

IUPAC Name

6-methylnonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-6-9(2)7-5-8-10(3)11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQPOMZKAGSTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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